2,4-Decadienoic acid, methyl ester, (2E,4E)-

Description

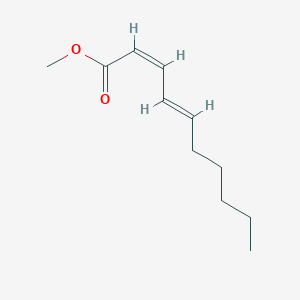

2,4-Decadienoic acid, methyl ester, (2E,4E)- (CAS 4493-42-9) is an unsaturated fatty acid ester characterized by conjugated double bonds at positions 2 and 4 in the trans (E) configuration. This compound is notable for its role in organic chemistry, flavor research, and industrial applications.

Properties

CAS No. |

4493-42-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl deca-2,4-dienoate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

SFHSEXGIVSBRRK-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CC(=O)OC |

Isomeric SMILES |

CCCCC/C=C/C=C\C(=O)OC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC |

density |

0.917-0.923 |

Other CAS No. |

4493-42-9 |

physical_description |

Clear, yellowish liquid; light fatty note |

solubility |

not soluble in water soluble (in ethanol) |

Synonyms |

(E,Z)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (E,Z)-2,4-Decadienoate; Methyl 2-trans-4-cis-Decadienoate; Methyl 2E,4Z-Decadienoate; Methyl trans-2,cis-4-Decadienoate; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is structurally related to compounds that contribute to the aroma and flavor of certain fruits , suggesting a potential role in olfaction and taste perception.

Mode of Action

It is known that the compound can undergo various reactions such as hydrolysis, esterification, oxidation, and addition under certain conditions .

Pharmacokinetics

The compound is non-polar and relatively stable , which may influence its bioavailability.

Result of Action

It is used in the syntheses of certain pheromone components of the male dried bean beetle, Acanthoscelides obtectus (Say) , suggesting a potential role in insect behavior.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Decadienoic Acid Methyl Ester. For instance, it is known to be volatile at room temperature . Its stability and reactivity can also be influenced by factors such as temperature, pH, and the presence of other chemicals .

Biological Activity

2,4-Decadienoic acid, methyl ester, commonly referred to as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring unsaturated fatty acid ester with significant biological activity. Its molecular formula is C₁₁H₁₈O₂, and it is characterized by two double bonds at the 2nd and 4th positions in the carbon chain. This compound has garnered attention for its potential applications in various fields, including food chemistry, pharmaceuticals, and metabolic research.

- Molecular Formula : C₁₁H₁₈O₂

- CAS Number : 7328-33-8

- Structure : The compound possesses a long carbon chain with specific geometric configurations that influence its biological interactions.

Fatty Acid Oxidation

Research indicates that 2,4-decadienoic acid, methyl ester serves as a substrate in studies of fatty acid oxidation. This process is crucial for cellular metabolism as it allows cells to break down fatty acids to generate energy. Investigations into how this compound is metabolized provide insights into the regulation of fatty acid oxidation pathways and their implications for energy production in various organisms .

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of 2,4-decadienoic acid, methyl ester. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent in combating microbial infections .

Modulation of Lipid Metabolism

The compound has been implicated in modulating lipid metabolism. It appears to influence lipid profiles positively and may play a role in managing metabolic disorders such as obesity and diabetes. Research indicates that it can affect enzyme activity related to lipid metabolism, suggesting its potential therapeutic applications .

Cancer Research Implications

Emerging evidence suggests that 2,4-decadienoic acid, methyl ester may have implications in cancer research. Its effects on cell proliferation and apoptosis have been studied, indicating that it may inhibit cancer cell growth under certain conditions .

Study on Fatty Acid Oxidation

A notable study investigated the role of 2,4-decadienoic acid in patients with inherited disorders of fatty acid oxidation. The study found that deficiencies in enzymes responsible for metabolizing unsaturated fatty acids could lead to severe metabolic complications. This highlights the importance of understanding compounds like 2,4-decadienoic acid in clinical settings .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial effects of various fatty acids, 2,4-decadienoic acid demonstrated significant activity against specific strains of bacteria and fungi. The results indicated that this compound could be developed into a natural antimicrobial agent for use in food preservation or medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl (E,Z)-2,4-decadienoate | Ester | Different alkyl group; used in similar applications |

| Methyl (E)-9-decenoate | Monounsaturated Ester | Contains a single double bond |

| Methyl linoleate | Polyunsaturated Ester | Contains two double bonds at different positions |

This table illustrates how 2,4-decadienoic acid differs from structurally similar compounds while highlighting its unique biological activities.

Scientific Research Applications

Fragrance Industry

One of the primary applications of 2,4-decadienoic acid, methyl ester is in the fragrance industry. Its fruity and waxy odor makes it suitable for use in various perfume formulations. It is often incorporated into fragrance compositions to impart a mild fruitiness that enhances the overall scent profile .

Pheromone Component in Entomology

This compound plays a crucial role in the field of entomology as a pheromone component. Specifically, it has been identified as part of the pheromone blend used by the male dried bean beetle (Acanthoscelides obtectus), which is significant for attracting females during mating . The synthesis of related compounds such as Methyl (R,E)-2,4,5-tetradecatrienoate also relies on this ester.

Food Industry

Methyl (2E,4E)-2,4-decadienoate is found naturally in certain fruits and can be utilized as a flavoring agent in food products. Its presence has been noted in pears and pear brandy, contributing to their characteristic flavors .

Case Study 1: Fragrance Development

A study conducted by fragrance manufacturers highlighted the effectiveness of incorporating methyl (2E,4E)-2,4-decadienoate into floral and fruity scent blends. The compound's ability to enhance sweetness while providing depth made it a valuable addition to several commercial perfumes.

Case Study 2: Agricultural Applications

Research on pest control strategies has demonstrated that synthetic versions of this compound can be used to disrupt mating behaviors in pest species like the dried bean beetle. By deploying traps baited with methyl (2E,4E)-2,4-decadienoate in agricultural settings, researchers have reported a significant reduction in pest populations without harming beneficial insects .

Chemical Reactions Analysis

Hydrogenation

The conjugated double bonds in (2E,4E)-2,4-decadienoic acid methyl ester undergo selective hydrogenation under catalytic conditions. This reaction is pivotal for producing saturated derivatives.

| Conditions | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), room temperature | Pd/C | Methyl decanoate (fully saturated) | 95% | |

| H₂ (3 atm), 50°C | Ni catalyst | Partially hydrogenated intermediates | 70–80% |

Mechanism : Hydrogen adds across the double bonds in a stepwise manner, with the 4E double bond reducing faster due to steric and electronic factors.

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 2,4-decadienoic acid and methanol.

| Conditions | Reagents | Products | Reaction Time | Reference |

|---|---|---|---|---|

| 1M HCl, reflux | H₃O⁺ | 2,4-Decadienoic acid + MeOH | 4 hours | |

| 1M NaOH, room temperature | OH⁻ | Sodium 2,4-decadienoate + MeOH | 2 hours |

Applications : Hydrolysis is used to study the compound’s metabolic pathways, particularly in fatty acid oxidation.

Oxidative Cleavage

The conjugated diene system reacts with strong oxidizing agents to form shorter-chain carboxylic acids.

| Oxidizing Agent | Conditions | Products | Selectivity | Reference |

|---|---|---|---|---|

| Ozone (O₃) | -78°C, CH₂Cl₂ | Hexanoic acid + Butanedioic acid derivatives | High | |

| KMnO₄ | H₂O, pH < 2, 25°C | Mixture of mono- and di-carboxylic acids | Moderate |

Mechanistic Insight : Ozonolysis cleaves both double bonds, producing aldehydes that oxidize further to carboxylic acids under workup conditions.

Diels-Alder Reaction

The compound acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles.

| Dienophile | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with anhydride group | endo preference | |

| Tetracyanoethylene | CH₂Cl₂, 25°C | Hexacyclic adduct | exo preference |

Applications : This reactivity is exploited in synthesizing complex polycyclic structures for materials science.

Enzymatic Transformations

In biological systems, the compound participates in oxidation and esterase-mediated hydrolysis.

| Enzyme | Subcellular Localization | Products | Kinetics (Km) | Reference |

|---|---|---|---|---|

| Cytochrome P450 | Liver microsomes | Epoxidized derivatives | 12.5 µM | |

| Carboxylesterase | Cytoplasm | 2,4-Decadienoic acid + Methanol | 8.2 µM |

Biological Relevance : These transformations are studied in lipid metabolism and xenobiotic detoxification pathways .

Photochemical Reactions

UV irradiation induces isomerization and dimerization.

| Conditions | Wavelength | Products | Quantum Yield | Reference |

|---|---|---|---|---|

| UV (254 nm), hexane | 254 nm | (2E,4Z) and (2Z,4E) isomers | 0.45 | |

| UV (365 nm), O₂ | 365 nm | Peroxide dimers | 0.12 |

Implications : Photoisomerization affects the compound’s stability in environmental and storage conditions .

Key Structural Comparisons

The reactivity of (2E,4E)-2,4-decadienoic acid methyl ester is distinct from related esters due to its conjugated trans-diene system.

| Compound | Double Bond Configuration | Reactivity with O₃ | Hydrogenation Rate |

|---|---|---|---|

| Methyl (2E,4Z)-decadienoate | (2E,4Z) | Slower cleavage | Faster saturation |

| Methyl linoleate | (9Z,12Z) | No conjugated cleavage | No selective reduction |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₈O₂

- Molecular Weight : 182.26 g/mol

- Boiling Point : ~255.67°C (estimated)

- Density : 0.9128 g/cm³

- Refractive Index : 1.4874 (estimated)

The compound contributes to fruity aromas in apples and pears and is used in flavorings and fragrances . Its stereochemistry (E,E) distinguishes it from isomers like (2E,4Z)-, which exhibit different odor profiles and applications .

Comparison with Structural Analogs

Ethyl Esters

Ethyl (2E,4Z)-2,4-Decadienoate (CAS 3025-30-7):

Comparison :

- The ethyl ester has a higher molecular weight and boiling point than the methyl ester due to its longer alkyl chain.

- The (2E,4Z) configuration in ethyl esters is associated with a more intense fruity aroma compared to the (E,E) isomer .

| Property | Methyl (2E,4E)-Ester | Ethyl (2E,4Z)-Ester |

|---|---|---|

| Molecular Weight | 182.26 | 196.28 |

| Boiling Point (°C) | 255.67 | 248.8 |

| Aroma Profile | Mild, fruity | Strong pear-like |

| Solubility in Alcohol | Soluble | Soluble |

Propyl and Hexyl Esters

Propyl (2E,4E)-2,4-Decadienoate (CAS 3025-32-9):

Hexyl (2E,4Z)-2,4-Decadienoate (CAS 28380-11-2):

Comparison :

- Propyl and hexyl esters exhibit progressively higher log P values and lower volatility, extending their use in non-polar matrices.

Stereoisomeric Comparisons

The stereochemistry of 2,4-decadienoic acid esters significantly impacts their biological and sensory properties:

(2E,4E) vs. (2E,4Z) Isomers

Ethyl Isomers

Aroma and Flavor Industry

- Methyl and ethyl esters are pivotal in replicating fruity aromas. For example, ethyl (2E,4Z)-decadienoate is a hallmark of "pear-like" fragrances .

- Quantification methods using GC-MS differentiate isomers via mass fragments (e.g., m/z 182 for methyl, 196 for ethyl esters) .

Preparation Methods

Reaction Mechanism

Lipase B from Candida antarctica catalyzes the transesterification of DDA glycerides with methanol in anhydrous hexane. The enzyme’s specificity for sn-1 and sn-3 positions of triglycerides ensures selective release of DDA methyl ester while retaining the sn-2 monoacylglycerol.

Reaction conditions :

-

Temperature : 20–60°C (optimal at 40°C)

-

Enzyme loading : 20% (w/w relative to Stillingia oil)

-

Methanol stoichiometry : 3:1 molar ratio (alcohol:glyceride)

-

Solvent : Hexane (water content < 0.1%)

Under these conditions, >90% conversion is achieved within 48–72 hours. The enzyme remains stable for ≥10 reaction cycles, with <5% activity loss per cycle.

Product Isolation

Crude reaction mixtures are distilled under reduced pressure (80–100°C, 5–10 mmHg) to isolate the methyl ester. Gas chromatography (GC) analyses reveal:

-

Purity : 90–92% (2E,4E)-isomer

-

Byproducts : 6–8% (2E,4E,7Z)-2,4,7-decatrienoic acid methyl ester (from trienoic glycerides in Stillingia oil).

Chemical Synthesis via Organometallic Intermediates

While less common due to higher costs, chemical synthesis remains critical for producing isotopically labeled or stereochemically pure variants.

Stepwise Coupling Protocol

A three-step sequence starting from cis-1-heptenyl bromide :

Challenges and Optimizations

-

Stereochemical control : The trans-configuration at C2 and C4 is maintained using low-temperature conditions to prevent isomerization.

-

Byproduct formation : Competing aldol condensation reduces yield; quenching with ammonium chloride minimizes this side reaction.

Comparative Analysis of Methods

Table 1: Key Metrics for Preparation Methods

| Parameter | Enzymatic Transesterification | Chemical Synthesis |

|---|---|---|

| Yield | 90–92% | 65–70% |

| Purity (HPLC) | 90–92% | 98–99% |

| Reaction Time | 48–72 hours | 12–18 hours |

| Cost (USD/kg) | 120–150 | 800–1,200 |

| Scalability | Industrial (100+ kg/batch) | Lab-scale (1–10 g) |

Table 2: Byproduct Profiles

| Method | Major Byproduct | Concentration |

|---|---|---|

| Enzymatic | (2E,4E,7Z)-Decatrienoic acid methyl ester | 6–8% |

| Chemical | 2,4-Decadienoic acid ethyl ester | <1% |

Industrial-Scale Considerations

Solvent Selection

Hexane is preferred for enzymatic processes due to:

-

Low polarity (prevents enzyme denaturation)

-

High volatility (eases post-reaction removal)

Enzyme Immobilization

Cross-linked enzyme aggregates (CLEAs) of C. antarctica lipase enhance reusability:

Regulatory and Quality Aspects

-

Natural designation : Enzymatic synthesis using Stillingia oil qualifies the product as "natural" under EU/EC 1334/2008 regulations.

-

Purity standards : USP-NF specifications require <0.1% residual methanol and <5% related substances.

Emerging Techniques

Continuous Flow Enzymatic Reactors

Pilot studies demonstrate:

-

Space-time yield : 12 g/L/h (vs. 0.5 g/L/h in batch)

-

Productivity : 30% higher due to reduced diffusion limitations.

Q & A

Q. How is the chemical structure of (2E,4E)-2,4-decadienoic acid methyl ester validated in analytical workflows?

Validation typically involves a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography (GC) with retention index (RI) matching. For example:

- Mass Spectrometry : Electron ionization (EI-MS) produces characteristic fragments (e.g., m/z 182 for the molecular ion [M]⁺). The NIST database provides reference spectra for cross-validation .

- Chromatography : Polar columns (e.g., Supelcowax-10) and temperature ramps (e.g., 60°C to 240°C) resolve geometric isomers. Retention indices (RIs) under standardized conditions (e.g., 1794 on Supelcowax-10) confirm identity .

- NMR : ¹H and ¹³C NMR distinguish double-bond configurations (2E,4E vs. 2E,4Z) via coupling constants and chemical shifts.

Q. What are the standard GC-MS parameters for analyzing (2E,4E)-2,4-decadienoic acid methyl ester?

Optimal GC conditions vary by instrument and column type:

Q. How is synthetic purity assessed for this compound?

Purity is evaluated via:

- Chromatographic Methods : GC-FID or GC-MS with >95% peak area threshold.

- Isomeric Specificity : Use of chiral columns (e.g., Innowax FSC) to resolve (2E,4E) from (2E,4Z) isomers, which differ in RI by ~22 units (e.g., 1816 vs. 1794) .

- Spectroscopic Confirmation : UV-Vis (λmax for conjugated dienes) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in isomer identification across studies?

Discrepancies often arise from column selection or calibration standards. Mitigation strategies include:

- Multi-Column Validation : Cross-check RIs on polar (e.g., Supelcowax-10) and non-polar (e.g., HP-5) columns .

- Spectral Libraries : Compare MS/MS fragmentation patterns against authenticated standards .

- Synthesis of Isomer-Specific Standards : Use Wittig or Horner-Wadsworth-Emmons reactions to prepare pure (2E,4E) and (2E,4Z) isomers for calibration .

Q. What experimental designs are optimal for evaluating its role as an insect semiochemical?

For pheromone studies:

- Electrophysiological Assays : Electroantennography (EAG) with codling moth (Cydia pomonella) antennae to measure dose-response curves .

- Field Traps : Deploy lures with 40 mg/trap of the compound in orchards; monitor attraction rates for males and females .

- Behavioral Bioassays : Wind tunnels to assess flight orientation toward synthetic blends .

Q. How can environmental persistence and toxicity be assessed for this compound?

- Aquatic Toxicity : Follow OECD Test Guidelines (e.g., OECD 201/202) using Daphnia magna. The compound is classified as Aquatic Acute 1 (H400) and Chronic 1 (H410) due to EC50 < 1 mg/L .

- Degradation Studies : Hydrolysis under varying pH (e.g., t½ at pH 7 vs. 9) and photolysis via UV exposure .

- Bioaccumulation : LogP (octanol-water partition coefficient) estimation (predicted logP = ~4.5) to assess lipid solubility .

Q. What strategies improve stability in stock solutions for bioassays?

- Solvent Selection : Use chloroform (10 mg/mL solubility) or DMF, purged with inert gas (N2/Ar) to prevent oxidation .

- Storage : Aliquot at -20°C in amber vials; monitor degradation via GC-MS every 3 months .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01%) for long-term storage .

Data Contradictions and Resolution

Q. Why do RI values differ across chromatographic studies?

Variations arise from:

- Column Aging : Degradation of stationary phases alters retention times.

- Temperature Programs : Non-linear ramps vs. standardized alkane RI calibrants .

- Inter-Laboratory Variability : Use of in-house vs. commercial reference standards.

Resolution : Report detailed GC conditions (column batch, carrier gas velocity) and cross-validate with NIST RI databases .

Q. How to reconcile conflicting bioactivity reports in arthropod species?

- Species-Specific Receptors : Codling moths (C. pomonella) show strong attraction, while other species (e.g., C. splendana) may require higher thresholds .

- Blend Effects : Synergy with co-compounds (e.g., pear volatiles) enhances activity .

Methodological Fix : Use species-specific odorant-binding protein assays to quantify binding affinities .

Q. What advanced techniques quantify trace levels in complex matrices (e.g., plant tissues)?

- SPME-GC-MS : Solid-phase microextraction for headspace sampling of volatiles .

- Isotope Dilution : Use deuterated analogs (e.g., methyl ester-d3) as internal standards for LC-MS/MS quantification .

- MRM Transitions : Optimize MS/MS transitions (e.g., m/z 182 → 95) to enhance sensitivity in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.